![molecular formula C13H11Cl2N3O2 B5768806 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2,6-dichlorobenzyl)oxime](/img/structure/B5768806.png)
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2,6-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2,6-dichlorobenzyl)oxime, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a wide range of pharmacological effects.
Wirkmechanismus
DMXB-A acts as an allosteric modulator of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2,6-dichlorobenzyl)oxime, specifically the α7 subtype. It binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the activity of the receptor. This results in increased release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and other neurotransmitters in the brain, which can improve cognitive function and memory. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXB-A is that it has been extensively studied in animal models, and its pharmacological effects are well characterized. This makes it a useful tool for studying the role of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2,6-dichlorobenzyl)oxime in neurological disorders. However, one limitation is that its effects are not well understood in humans, and more research is needed to determine its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several potential future directions for research on DMXB-A. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of this disorder. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of DMXB-A in humans, particularly in the context of clinical trials.
Synthesemethoden
DMXB-A can be synthesized using a multistep process that involves the reaction of 2,6-dichlorobenzyl chloride with 2-aminophenol to form 2,6-dichlorobenzyl-2-aminophenol. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2,6-dichlorobenzylamino)phenylacetate, which is subsequently treated with hydroxylamine to form DMXB-A.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-3-1-4-10(15)8(9)7-19-16-11-5-2-6-12-13(11)18-20-17-12/h1,3-4H,2,5-7H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFUKZXWNJCPC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=C(C=CC=C3Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.